molecular formula C29H26N6O2 B2723889 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole CAS No. 303756-59-4

1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole

Cat. No. B2723889
CAS RN: 303756-59-4
M. Wt: 490.567
InChI Key: HOOUCNLRFIMCNX-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B. Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C. It is soluble in water at 20 g/L .

Mechanism of Action

While the mechanism of action for your specific compound is not available, benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Safety and Hazards

Benzotriazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[3-(benzotriazol-1-yl)-1,3-bis(phenylmethoxy)propyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N6O2/c1-3-11-22(12-4-1)20-36-28(34-26-17-9-7-15-24(26)30-32-34)19-29(37-21-23-13-5-2-6-14-23)35-27-18-10-8-16-25(27)31-33-35/h1-18,28-29H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOUCNLRFIMCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CC(N2C3=CC=CC=C3N=N2)OCC4=CC=CC=C4)N5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole

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